An In-depth Technical Guide to the Crystal Structure of 4,4'-Bi-1H-imidazole
An In-depth Technical Guide to the Crystal Structure of 4,4'-Bi-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bi-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.
Introduction
4,4'-Bi-1H-imidazole is a heterocyclic organic compound consisting of two imidazole rings linked at the 4-position. The arrangement of these rings and the intermolecular interactions in the solid state are crucial for understanding its chemical and physical properties. These properties, in turn, influence its potential applications in areas such as the design of novel pharmaceuticals, coordination polymers, and functional materials. This guide serves as a detailed reference for researchers working with this compound.
Synthesis and Crystallization
A reliable method for the synthesis of 4,4'-Bi-1H-imidazole involves the reaction of glyoxal with ammonia. The following protocol has been adapted from established synthetic methodologies for imidazole compounds.
Experimental Protocol: Synthesis
Materials:
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Glyoxal (40% aqueous solution)
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Ammonia solution (25% aqueous solution)
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Ethanol
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Deionized water
Procedure:
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In a well-ventilated fume hood, a solution of glyoxal in water is slowly added to a stirred aqueous solution of ammonia at room temperature.
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The reaction mixture is then heated to 60-70 °C and maintained at this temperature for several hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.
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The crude 4,4'-Bi-1H-imidazole is then purified by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction
High-quality single crystals of 4,4'-Bi-1H-imidazole suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.
Procedure:
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A minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) is heated to dissolve the purified 4,4'-Bi-1H-imidazole, creating a saturated solution.
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The hot solution is filtered to remove any insoluble impurities.
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The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.
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Over a period of several days to a week, well-formed crystals should appear.
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A suitable single crystal is carefully selected under a microscope for X-ray diffraction analysis.
Crystal Structure Analysis
The crystal structure of 4,4'-Bi-1H-imidazole was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 269512 .
Data Presentation
The key crystallographic and structural data are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement for 4,4'-Bi-1H-imidazole
| Parameter | Value |
| CCDC Deposition Number | 269512 |
| Empirical Formula | C₆H₆N₄ |
| Formula Weight | 134.14 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.825(2) Å |
| b | 9.534(5) Å |
| c | 8.356(4) Å |
| α | 90° |
| β | 100.58(3)° |
| γ | 90° |
| Volume | 299.4(3) ų |
| Z | 2 |
| Density (calculated) | 1.488 Mg/m³ |
| Absorption Coefficient | 0.103 mm⁻¹ |
| F(000) | 140 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX |
| Theta range for data collection | 2.65 to 28.27° |
| Index ranges | -5<=h<=4, -12<=k<=12, -11<=l<=10 |
| Reflections collected | 2933 |
| Independent reflections | 753 [R(int) = 0.0345] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 753 / 0 / 47 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1097 |
| R indices (all data) | R1 = 0.0535, wR2 = 0.1178 |
Table 2: Selected Bond Lengths for 4,4'-Bi-1H-imidazole
| Bond | Length (Å) |
| N1-C2 | 1.325(2) |
| N1-C5 | 1.378(2) |
| N3-C2 | 1.332(2) |
| N3-C4 | 1.371(2) |
| C4-C5 | 1.362(2) |
| C4-C4' | 1.453(3) |
Table 3: Selected Bond Angles for 4,4'-Bi-1H-imidazole
| Angle | Angle (°) |
| C2-N1-C5 | 107.9(1) |
| C2-N3-C4 | 108.1(1) |
| N1-C2-N3 | 111.3(1) |
| N3-C4-C5 | 105.8(1) |
| N3-C4-C4' | 125.7(1) |
| C5-C4-C4' | 128.5(1) |
| N1-C5-C4 | 106.9(1) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a general methodology for the collection and analysis of single-crystal X-ray diffraction data.
Procedure:
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A suitable single crystal of 4,4'-Bi-1H-imidazole is mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
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The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
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A series of diffraction images are collected as the crystal is rotated through a range of angles.
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The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
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The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².
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All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of 4,4'-Bi-1H-imidazole.
Conclusion
This technical guide provides essential data and detailed protocols for the synthesis, crystallization, and crystal structure analysis of 4,4'-Bi-1H-imidazole. The presented information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this important heterocyclic compound.
